molecular formula C22H29N3O B2927163 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)propionamide CAS No. 946287-53-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)propionamide

Cat. No.: B2927163
CAS No.: 946287-53-2
M. Wt: 351.494
InChI Key: NXTDBTVMLXDOPB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)propionamide is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.494. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research indicates a series of phenyl-substituted derivatives, including compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)propionamide, showing in vivo antitumor activity. These compounds are evaluated as "minimal" DNA-intercalating agents, aiming to find active compounds with low DNA association constants for solid tumor activity. Substitution on the phenyl ring influences DNA binding ability and intercalative binding, highlighting the necessity for the phenyl ring to be coplanar with the quinoline for effective intercalation and biological activity. Several compounds in this class have demonstrated significant solid tumor activity, indicating their potential as anticancer agents (Atwell, Baguley, & Denny, 1989).

DNA-Intercalating Agents

Another study focused on the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone-3-aminoamide derivatives, including similar structures to this compound. These compounds were evaluated for their potency in inhibiting cancer cell growth, with structural analysis confirming their conformation and potential intercalative interactions with DNA, which is crucial for their antitumor efficacy (Matiadis et al., 2013).

Pharmacological Research

Further investigations have revealed novel anticancer agents targeting topoisomerase I with potent cytotoxic activity. Compounds structurally related to this compound were identified as effective topoisomerase I-targeting agents, demonstrating the importance of substituents at specific positions for enhancing cytotoxic activity and providing insights into the design of new anticancer drugs with improved efficacy (Ruchelman et al., 2004).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-22(26)23-15-21(18-9-11-20(12-10-18)24(2)3)25-14-13-17-7-5-6-8-19(17)16-25/h5-12,21H,4,13-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDBTVMLXDOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.